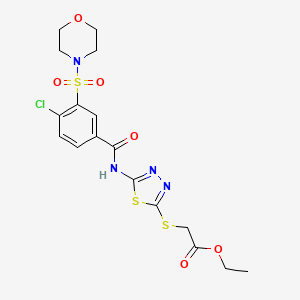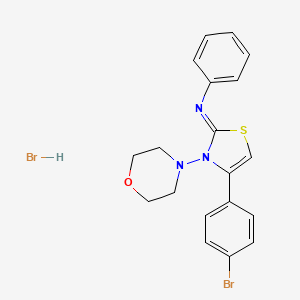![molecular formula C15H18ClNO3 B2779533 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide CAS No. 899958-51-1](/img/structure/B2779533.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 1,4-dioxaspiro[4.4]nonane . These types of compounds are known for their unique structure and properties, enabling applications in drug development, polymer synthesis, and organic chemistry research.
Synthesis Analysis
While specific synthesis methods for “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide” were not found, similar compounds have been synthesized from aliphatic y,y’-dihydroxy ketones .Molecular Structure Analysis
The molecular structure of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, has been analyzed . The empirical formula is C8H14O3 and the molecular weight is 158.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, have been analyzed . It has a molecular weight of 158.2, and it’s a liquid at room temperature .Scientific Research Applications
Antibacterial and Antifungal Activity
The spiroketal structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria and fungi. Studies have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Further investigations into its mechanism of action and potential clinical applications are warranted .
Immunomodulatory Properties
The compound’s unique spiroketal motif may influence immune responses. Researchers have investigated its impact on immune cells, cytokine production, and inflammation. Preliminary findings suggest that it could modulate immune pathways, making it a candidate for immunosuppressive therapies or autoimmune disease management .
Anticancer Potential
Although limited, some studies have explored the antiproliferative effects of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide in cancer cell lines. Its ability to interfere with cell cycle progression and induce apoptosis warrants further investigation. Researchers are keen to explore its potential as an adjunct to existing cancer treatments .
Spiroketal-Based Drug Delivery Systems
The spiroketal scaffold offers opportunities for drug delivery. Researchers have functionalized N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide with targeting ligands or encapsulated it within nanoparticles. These systems enhance drug stability, improve bioavailability, and allow targeted delivery to specific tissues or cells .
Materials Science and Polymer Chemistry
Spiroketal compounds find applications beyond biology. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide can serve as a catalyst in polymerization reactions. Its spiroketal functionality influences polymer properties, such as molecular weight and branching. Researchers explore its role in designing novel materials .
Natural Product Synthesis
The compound’s spiroketal core resembles structures found in natural products. Organic chemists have utilized it as a building block for synthesizing complex molecules. Its stereochemistry and reactivity make it valuable in total synthesis efforts .
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-5-3-11(4-6-12)14(18)17-9-13-10-19-15(20-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCJBJVYHVEZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

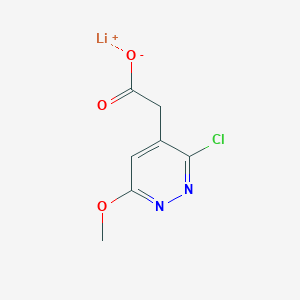
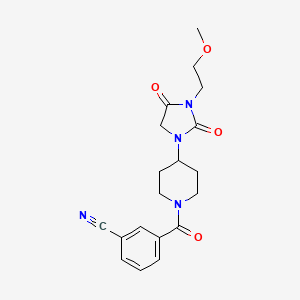
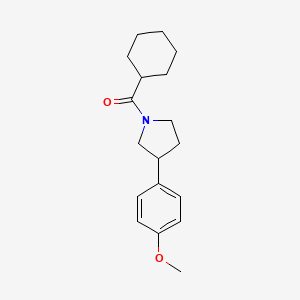
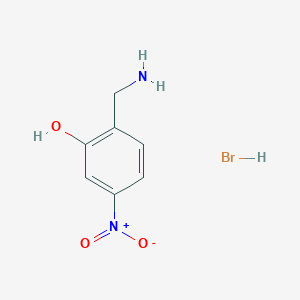
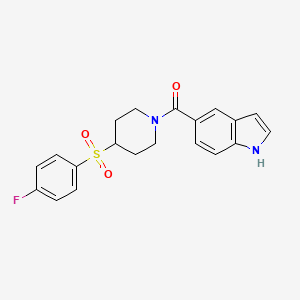
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
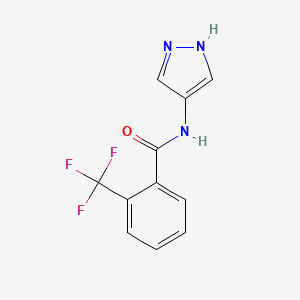

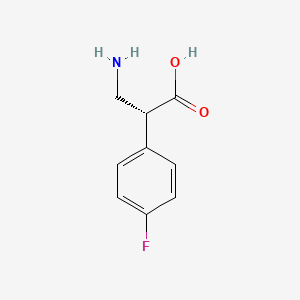
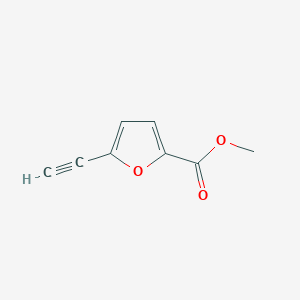
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)
